molecular formula C8H4Cl4N2 B11951623 1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene CAS No. 99602-27-4

1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene

Cat. No.: B11951623
CAS No.: 99602-27-4
M. Wt: 269.9 g/mol
InChI Key: PODGOMIYICKHFP-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene is a chemical compound with the molecular formula C8H4Cl4N2. It is known for its unique structure, which includes both dichloroethene and dichlorophenylazo groups. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene typically involves the reaction of 2,4-dichloroaniline with 1,1-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of dichloroethene oxides, while reduction may produce dichloroethene derivatives .

Scientific Research Applications

1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of dichloroethene and dichlorophenylazo groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .

Properties

CAS No.

99602-27-4

Molecular Formula

C8H4Cl4N2

Molecular Weight

269.9 g/mol

IUPAC Name

2,2-dichloroethenyl-(2,4-dichlorophenyl)diazene

InChI

InChI=1S/C8H4Cl4N2/c9-5-1-2-7(6(10)3-5)14-13-4-8(11)12/h1-4H

InChI Key

PODGOMIYICKHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=NC=C(Cl)Cl

Origin of Product

United States

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